molecular formula C15H15BrN2O2 B8401810 N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide

Cat. No.: B8401810
M. Wt: 335.20 g/mol
InChI Key: ACUAWYJAXUBKDW-UHFFFAOYSA-N
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Description

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide is an organic compound with a molecular formula of C15H15BrN2O2 This compound is characterized by the presence of an amino group, a benzyloxy group, and a bromine atom attached to a phenyl ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzyloxy group and the acetamide group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base. The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylacetamide derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenylacetamide derivatives.

    Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Scientific Research Applications

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide can be compared with other similar compounds such as:

    N-[2-Amino-4-bromophenyl]acetamide: Lacks the benzyloxy group, which may result in different biological activity and solubility properties.

    N-[2-Amino-6-(benzyloxy)phenyl]acetamide: Lacks the bromine atom, which can affect its reactivity and binding affinity.

    N-[2-Amino-6-(benzyloxy)-4-chlorophenyl]acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

N-(2-amino-4-bromo-6-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H15BrN2O2/c1-10(19)18-15-13(17)7-12(16)8-14(15)20-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19)

InChI Key

ACUAWYJAXUBKDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1OCC2=CC=CC=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 23 g (56 mmol) N-acetyl-N-(2-benzyloxy4-bromo-6-nitro-phenyl)-acetamide, 5.5 g (34 mmol) iron(III) chloride and 13.8 g activated charcoal in 600 ml methanol was heated to reflux. To the reaction mixture were added 28 ml hydrazine hydrate (95%) to maintain gentie reflux. After complete reaction (2 h), the reaction mixture was cooled down and filtered through celite. The filter cake was washed thoroughly with dichloromethane/methanol and the filtrate was evaporated to dryness. The residue was partitioned between dichloromethane/methanol and water. The organic layer was washed with brine, dried over anhydrous magnesium sulphate and evaporated. The residue was recrystallized from boiling ethyl acetate/n-heptane to give 12.3 g (65%) of the title compound as a colourless solid. m.p. 185° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
65%

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